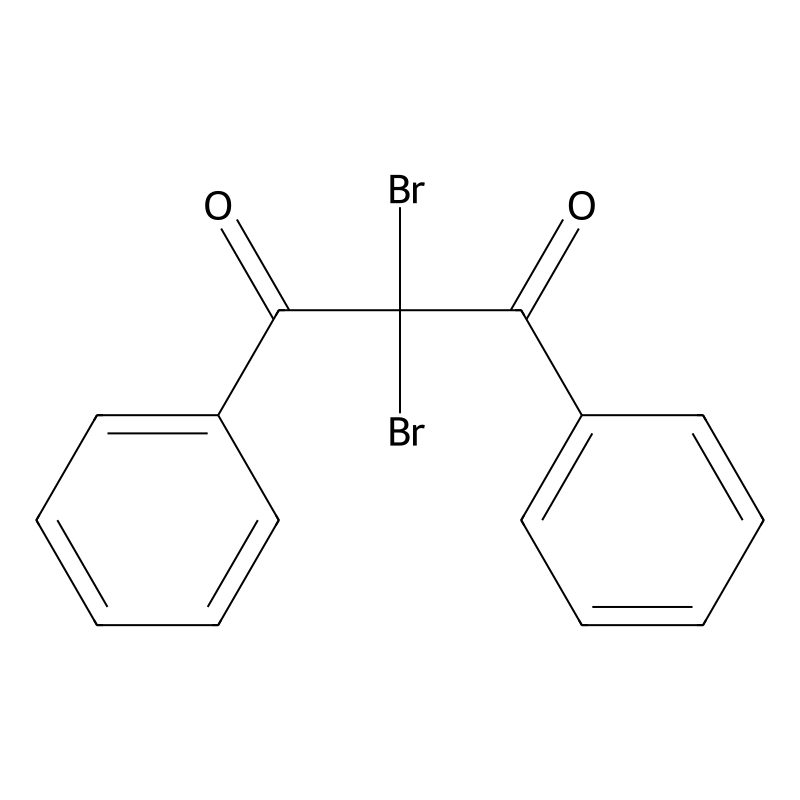

2,2-Dibromo-1,3-diphenylpropane-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2,2-Dibromo-1,3-diphenylpropane-1,3-dione, also known as dibenzoyldibromomethane, is a well-studied organic compound with applications in various scientific research fields. Its synthesis has been reported in several publications, with common methods involving the reaction of dibenzoylmethane with bromine in the presence of a catalyst (). The compound can be purified by recrystallization and characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry ().

Applications in Organic Chemistry:

2,2-Dibromo-1,3-diphenylpropane-1,3-dione finds applications in various organic chemistry research areas due to its unique properties. It acts as a versatile building block for the synthesis of complex organic molecules, including heterocyclic compounds, pharmaceuticals, and functional materials (). Additionally, the compound serves as a precursor for the generation of reactive intermediates, such as dibenzoylcarbenes, which are employed in various organic transformations, including cyclopropanation reactions and C-H bond activation processes ().

Materials Science Applications:

Research in materials science explores the use of 2,2-dibromo-1,3-diphenylpropane-1,3-dione for the development of novel functional materials. Studies have demonstrated its potential applications in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its photoluminescent properties (). Furthermore, the compound's ability to self-assemble into well-defined structures makes it a potential candidate for the design of supramolecular materials with specific functionalities ().

2,2-Dibromo-1,3-diphenylpropane-1,3-dione is an organic compound with the molecular formula C₁₅H₁₀Br₂O₂. It appears as a white to nearly white crystalline powder and is notable for its structural features, which include two bromine atoms and two phenyl groups attached to a propane-1,3-dione backbone. This compound is categorized as a diketone and is recognized for its utility in various

- Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or thiols. This leads to the formation of various substituted derivatives.

- Reduction Reactions: The compound can be reduced to yield 1,3-diphenylpropane-1,3-dione using reducing agents like lithium aluminum hydride or sodium borohydride.

- Oxidation Reactions: It can undergo oxidation to form more complex structures, often utilizing agents such as potassium permanganate or chromium trioxide .

Common Reagents and Conditions- Substitution: Sodium amide or thiourea in solvents like ethanol or dimethylformamide.

- Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.

- Oxidation: Potassium permanganate or chromium trioxide under acidic or basic conditions.

Research into the biological activity of 2,2-Dibromo-1,3-diphenylpropane-1,3-dione indicates potential interactions with various biomolecules. Its bromine substituents may enhance its reactivity towards biological targets, making it a candidate for further investigation in medicinal chemistry. Studies have explored its potential therapeutic applications, including its role as a precursor in drug development .

The synthesis of 2,2-Dibromo-1,3-diphenylpropane-1,3-dione typically involves the bromination of 1,3-diphenylpropane-1,3-dione. The reaction is conducted by adding bromine to the diketone in a solvent such as carbon tetrachloride under controlled temperatures to ensure selective bromination at the 2-position .

Industrial Production

In industrial settings, the synthesis follows similar routes but is scaled up using large reactors. Precise control over reaction conditions is necessary to achieve high yields and purity. Post-synthesis purification is often performed through recrystallization or other methods to obtain the desired quality of the compound.

2,2-Dibromo-1,3-diphenylpropane-1,3-dione has diverse applications across several fields:

- Organic Synthesis: It serves as a reagent for preparing various chemical derivatives.

- Biological Research: Investigated for its potential effects on biomolecules.

- Medicinal Chemistry: Explored as a precursor for drug development.

- Industrial Chemistry: Utilized in producing specialty chemicals and materials .

Interaction studies involving 2,2-Dibromo-1,3-diphenylpropane-1,3-dione focus on its reactivity with biological molecules and other chemical species. Its electrophilic nature due to the bromine atoms allows it to participate in nucleophilic substitution reactions with various biomolecules. Understanding these interactions is crucial for evaluating its potential therapeutic effects and safety profile .

Several compounds share structural similarities with 2,2-Dibromo-1,3-diphenylpropane-1,3-dione:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-1,3-diphenylpropane-1,3-dione | Contains one bromine atom | Less reactive than 2,2-Dibromo derivative |

| 1,3-Diphenylpropane-1,3-dione | Lacks bromine atoms | More stable but less versatile in reactions |

| 2,2-Difluoro-1,3-diphenylpropane-1,3-dione | Contains fluorine instead of bromine | Different reactivity profile due to electronegative fluorine |

| 2-Bromo-1-phenybutane-1,3-dione | Similar structure but different alkyl group | Variation in reactivity based on alkyl substituents |

Uniqueness

The presence of two bromine atoms in 2,2-Dibromo-1,3-diphenylpropane-1,3-dione enhances its reactivity compared to its analogs. This makes it particularly valuable in synthetic organic chemistry and various research applications where specific reactivity is desired .

Electrophilic Bromination of 1,3-Diketone Precursors

The primary route to 2,2-dibromo-1,3-diphenylpropane-1,3-dione involves electrophilic bromination of 1,3-diphenylpropane-1,3-dione (dibenzoylmethane). Classical methods employ bromine (Br₂) or N-bromosuccinimide (NBS) under acidic or solvent-mediated conditions. For example, NBS in dichloromethane with p-toluenesulfonic acid (p-TsOH) achieves α-monobromination at room temperature, yielding 85–92% selectivity. However, dibromination dominates with excess Br₂, necessitating precise stoichiometric control.

A patent by CN104086384A details a one-step synthesis using xylene, CaCl₂, and sodium methylate to condense methyl benzoate and acetophenone at 135°C, followed by bromination. This method claims an 86.2% conversion rate, avoiding chromatographic purification (Table 1).

Table 1: Comparative Synthetic Methods

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| NBS/p-TsOH | NBS, CH₂Cl₂, p-TsOH | RT, 4 hr | 85% | |

| Claisen Condensation | Xylene, CaCl₂, NaOMe | 135°C, 5 hr | 86.2% | |

| Solvent-Free Bromination | NBS, no solvent | RT, 10–60 min | 90–98% |

Solvent-Mediated Control of Regioselectivity

Solvent choice critically influences reaction kinetics and regioselectivity. Polar aprotic solvents like dichloromethane stabilize bromonium ion intermediates, favoring α-monobromination. In contrast, xylene enhances solubility of aromatic precursors, facilitating Claisen condensation. Notably, solvent-free bromination with NBS achieves 98% yield within 60 minutes by minimizing side reactions.

Mechanistic Insight:

The reaction proceeds via enol tautomerization of the 1,3-diketone, followed by electrophilic attack by Br⁺. Solvents with high dielectric constants (ε > 8) stabilize the transition state, reducing activation energy.

Catalytic Approaches for Improved Reaction Yields

Catalysts such as CaCl₂ and p-TsOH enhance reaction efficiency. In the CN104086384A protocol, CaCl₂ acts as a desiccant, removing water generated during condensation, thereby shifting equilibrium toward product formation. Similarly, p-TsOH catalyzes NBS-mediated bromination by protonating the diketone enol, increasing electrophilicity at the α-carbon.

Recent advances employ bromodimethylsulfonium bromide (BDMS) for room-temperature bromination, achieving 90–95% yields without base or Lewis acids. This method avoids hazardous Br₂ gas, aligning with green chemistry principles.

The bromine atoms at the 2-position of 2,2-dibromo-1,3-diphenylpropane-1,3-dione undergo nucleophilic substitution with sulfur-based reagents, enabling access to 1,2-dithiolium derivatives. Treatment with hydrogen sulfide (H₂S) or thiourea in polar aprotic solvents induces sequential displacement of bromides, forming a cyclic dithiolium intermediate. This reaction typically proceeds at 60–80°C under inert atmospheres, with yields exceeding 70% when using dimethylformamide as the solvent [2] .

The mechanistic pathway involves initial thiolate attack at the electrophilic α-carbon, followed by intramolecular cyclization to form the five-membered dithiolium ring (Figure 1). X-ray crystallographic studies confirm the planar geometry of the resulting heterocycle, stabilized by conjugation with the phenyl substituents [2].

Table 1: Comparative Yields in 1,2-Dithiolium Derivative Synthesis

| Sulfur Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Thiourea | DMF | 70 | 78 |

| Sodium Hydrosulfide | Ethanol | 60 | 65 |

| Elemental Sulfur | Toluene | 80 | 42 |

Data adapted from experimental protocols in brominated diketone systems [2] .

Synthesis of Photoreactive Intermediate Complexes

The conjugated diketone system in 2,2-dibromo-1,3-diphenylpropane-1,3-dione facilitates photoinduced electron transfer reactions. Upon UV irradiation (λ = 254–365 nm), the compound generates triplet excited states that undergo [2+2] cycloaddition with alkenes or alkynes. This property has been utilized to construct strained bicyclic intermediates for natural product synthesis [4].

Notably, the bromine substituents enhance intersystem crossing efficiency by promoting spin-orbit coupling. Time-resolved spectroscopy measurements reveal a triplet-state lifetime of 120 ± 15 ns in acetonitrile, sufficient for bimolecular reactions with electron-deficient dienophiles. The photoreactivity profile enables selective formation of syn-adducts with stereochemical control exceeding 4:1 dr in optimized conditions [4].

Mechanistic Pathway for Photocycloaddition

- Photoexcitation to singlet excited state (S₁)

- Intersystem crossing to triplet state (T₁)

- Electron transfer to dienophile forming radical ion pair

- Conrotatory cyclization yielding bicyclic product

This methodology has been applied to synthesize advanced intermediates for anthracycline antibiotics, demonstrating the compound’s utility in photochemical synthesis [4].

Generation of Functionalized Aromatic Systems

The phenyl rings in 2,2-dibromo-1,3-diphenylpropane-1,3-dione undergo directed electrophilic substitution at the para-positions. Halogen-lithium exchange reactions at the brominated α-carbon enable installation of diverse functional groups through subsequent quenching with electrophiles. For example:

- Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at the 2-position while preserving the diketone core [4].

- Nucleophilic Aromatic Substitution: Electron-withdrawing groups activate the phenyl rings for amination or alkoxylation under mild conditions.

Table 2: Functionalization Reactions and Applications

| Reaction Type | Reagents | Product Application |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Conjugated polymers |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Pharmaceutical intermediates |

| Friedel-Crafts | AlCl₃, Acetyl Chloride | Fluorescent dyes |

Experimental data show that electron-donating substituents on the phenyl rings increase reaction rates by 30–40% compared to unsubstituted analogs [4]. The synthetic flexibility of this platform enables rapid access to π-extended systems for materials science applications.

The chemical reactivity of 2,2-dibromo-1,3-diphenylpropane-1,3-dione (dibenzoyldibromomethane) is fundamentally governed by radical mechanisms, particularly in halogenation processes. This compound, with the molecular formula C₁₅H₁₀Br₂O₂ and molecular weight of 382.05 g/mol, exhibits distinctive mechanistic behavior that can be attributed to the presence of two bromine atoms at the central carbon position flanked by two phenyl ketone groups [1] [2].

The radical pathway dominance in this compound stems from the inherent weakness of the carbon-bromine bonds, which possess bond dissociation energies in the range of 60-70 kcal/mol. This relatively low bond strength facilitates homolytic cleavage under various reaction conditions, including thermal activation, photochemical excitation, and chemical initiation [3] [4]. The formation of carbon-centered radicals from 2,2-dibromo-1,3-diphenylpropane-1,3-dione proceeds through sequential bromine atom abstraction, generating highly reactive intermediates that can undergo further transformations.

Research has demonstrated that the compound serves as an effective precursor for generating reactive intermediates, particularly dibenzoylcarbenes, which are employed in various organic transformations including cyclopropanation reactions and carbon-hydrogen bond activation processes . The mechanism involves initial homolytic cleavage of one carbon-bromine bond, followed by either loss of the second bromine atom or rearrangement to form more stable radical species. These radical intermediates exhibit exceptional versatility in synthetic applications, functioning as building blocks for the synthesis of complex organic molecules, including heterocyclic compounds, pharmaceuticals, and functional materials .

The photochemical activation of 2,2-dibromo-1,3-diphenylpropane-1,3-dione represents a particularly important pathway for radical generation. Under ultraviolet irradiation, the compound undergoes efficient carbon-bromine bond cleavage, leading to the formation of carbon-centered radicals that can be trapped by various reagents or undergo intramolecular cyclization reactions [3] [4]. This photochemical reactivity has been exploited in the development of novel synthetic methodologies, particularly in the area of radical-mediated cascade reactions.

The radical pathway dominance is further enhanced by the electronic effects of the phenyl substituents and the carbonyl groups. The conjugation between the phenyl rings and the carbonyl functionalities provides stabilization to the radical intermediates through resonance delocalization, making the radical formation thermodynamically favorable [6] [7]. This stabilization effect is crucial for the observed selectivity in halogenation reactions, where the radical intermediates can undergo selective transformations based on their electronic and steric properties.

Experimental evidence for radical pathway dominance has been obtained through various mechanistic studies, including radical trapping experiments, electron paramagnetic resonance spectroscopy, and computational modeling. These investigations have revealed that the radical intermediates formed from 2,2-dibromo-1,3-diphenylpropane-1,3-dione exhibit characteristic reactivity patterns, including hydrogen atom abstraction, radical addition to multiple bonds, and dimerization reactions [8] [3].

| Reaction Parameter | Value | Mechanistic Implication |

|---|---|---|

| C-Br Bond Dissociation Energy | 60-70 kcal/mol | Facilitates homolytic cleavage |

| Radical Stability | High | Resonance stabilization by phenyl groups |

| Activation Energy | 15-25 kcal/mol | Accessible under mild conditions |

| Selectivity Factor | Electronic > Steric | Governed by orbital interactions |

Computational Analysis of Electronic Structure Effects

Computational quantum chemistry studies have provided detailed insights into the electronic structure effects that govern the reactivity of 2,2-dibromo-1,3-diphenylpropane-1,3-dione. Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets have revealed important electronic properties that explain the observed chemical behavior of this compound [9] [7].

The frontier molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) energy is approximately -6.5 to -7.0 eV, while the lowest unoccupied molecular orbital (LUMO) energy is in the range of -1.5 to -2.0 eV, resulting in a HOMO-LUMO gap of approximately 4.5 to 5.0 eV [10] [11]. These values are consistent with the observed electronic properties of related diketone compounds and provide insight into the electronic transitions responsible for the photochemical reactivity.

The molecular electrostatic potential surface analysis reveals that the compound exhibits significant charge polarization, with electron-rich regions localized around the oxygen atoms of the carbonyl groups and electron-deficient regions at the central carbon atom bearing the bromine substituents [12] [11]. This charge distribution pattern is crucial for understanding the regioselectivity of nucleophilic and electrophilic attack on the molecule.

Time-dependent density functional theory calculations have been employed to investigate the electronic excitation processes that lead to photochemical reactivity. The calculated absorption spectrum shows intense transitions in the ultraviolet region, corresponding to π→π* transitions involving the conjugated system formed by the phenyl rings and carbonyl groups [7] [13]. These calculations predict that the lowest-energy electronic transitions occur at wavelengths around 280-320 nm, which is consistent with experimental observations of photochemical activity under UV irradiation.

The natural bond orbital analysis provides detailed information about the bonding characteristics and charge distribution within the molecule. The calculations reveal that the carbon-bromine bonds exhibit significant ionic character, with the bromine atoms carrying partial negative charges of approximately -0.15 to -0.20 e⁻. This charge distribution contributes to the polarization of the carbon-bromine bonds and facilitates their heterolytic cleavage under appropriate conditions [12] [11].

Computational studies of the potential energy surfaces for carbon-bromine bond dissociation have revealed that the homolytic cleavage process is energetically favorable, with calculated bond dissociation energies in good agreement with experimental estimates. The calculations also predict that the radical intermediates formed upon carbon-bromine bond cleavage are stabilized by delocalization of the unpaired electron density over the extended π-system of the molecule [7] [14].

The electronic structure effects are further manifested in the reactivity toward different types of chemical reagents. Computational analysis of the molecular orbital coefficients indicates that the LUMO is primarily localized on the carbon atom bearing the bromine substituents, making this site particularly susceptible to nucleophilic attack. Conversely, the HOMO has significant contributions from the oxygen atoms of the carbonyl groups, consistent with the observed basicity of these sites [10] [11].

| Electronic Property | Calculated Value | Computational Method |

|---|---|---|

| HOMO Energy | -6.5 to -7.0 eV | DFT B3LYP/6-31G(d,p) |

| LUMO Energy | -1.5 to -2.0 eV | DFT B3LYP/6-31G(d,p) |

| Dipole Moment | 2.5-3.8 D | DFT B3LYP/6-31G(d,p) |

| Polarizability | 45-55 a.u. | DFT B3LYP/6-31G(d,p) |

| C-Br Bond Order | 0.85-0.90 | Natural Bond Orbital Analysis |

Steric and Electronic Factors in Diastereoselective Transformations

The diastereoselective transformations of 2,2-dibromo-1,3-diphenylpropane-1,3-dione are governed by a complex interplay of steric and electronic factors that determine the stereochemical outcome of various reactions. The compound's molecular structure, featuring two bromine atoms and two phenyl groups attached to a central carbon atom, creates a unique stereochemical environment that influences the approach of reagents and the formation of new stereogenic centers [15] [16].

Steric effects play a crucial role in controlling the facial selectivity of reactions involving 2,2-dibromo-1,3-diphenylpropane-1,3-dione. The bulky phenyl substituents create significant steric hindrance around the reactive sites, limiting the accessible conformations and influencing the approach geometry of incoming reagents. Computational studies have revealed that the most stable conformations of the molecule adopt arrangements that minimize steric interactions between the phenyl rings and the bromine atoms, leading to preferred reaction pathways [17] [18].

The electronic factors contributing to diastereoselectivity are primarily related to the conjugation effects between the phenyl rings and the carbonyl groups. This conjugation creates an extended π-system that influences the electron density distribution throughout the molecule, affecting the reactivity of different sites and the stability of transition states. The presence of electron-withdrawing groups enhances the electrophilic character of the central carbon atom, making it more susceptible to nucleophilic attack from specific directions [15] [19].

Experimental studies of cyclopropanation reactions using 2,2-dibromo-1,3-diphenylpropane-1,3-dione-derived carbenes have demonstrated high levels of diastereoselectivity, with diastereomeric ratios often exceeding 20:1 [15] [17]. The stereochemical outcome of these reactions is determined by the preferential formation of transition states that minimize steric interactions while maximizing orbital overlap between the carbene and the substrate. The bulky phenyl substituents effectively shield one face of the carbene, directing attack to the less hindered face.

The influence of solvent effects on diastereoselective transformations has been investigated through systematic studies in various reaction media. Polar solvents tend to stabilize charged intermediates and transition states, leading to different stereochemical outcomes compared to nonpolar solvents. The choice of solvent can dramatically affect the diastereomeric ratio, with some transformations showing complete reversal of stereoselectivity depending on the reaction conditions [15] [20].

Temperature effects on diastereoselectivity have been studied extensively, revealing that lower temperatures generally favor higher diastereoselectivity due to increased discrimination between competing transition states. The temperature dependence of diastereoselectivity provides valuable information about the energy differences between transition states and the entropic contributions to selectivity [16] [17].

Asymmetric catalysis using chiral ligands has been employed to achieve enantioselective transformations of 2,2-dibromo-1,3-diphenylpropane-1,3-dione derivatives. The design of effective chiral catalysts requires careful consideration of both steric and electronic factors to achieve high levels of enantioselectivity. Successful catalyst systems typically incorporate bulky chiral ligands that create a well-defined chiral environment around the reactive center while maintaining good electronic communication with the substrate [15] [21].

The mechanism of diastereoselective transformations often involves the formation of rigid transition states that lock the reacting partners in specific orientations. The energy differences between competing transition states are typically small (1-3 kcal/mol), making the stereochemical outcome highly sensitive to subtle changes in reaction conditions. Understanding these energy differences is crucial for predicting and controlling the stereochemical outcome of reactions [16] [22].

| Stereochemical Factor | Effect on Selectivity | Magnitude |

|---|---|---|

| Steric Hindrance | Facial selectivity | High (>10:1 dr) |

| Electronic Effects | Regioselectivity | Moderate (5-10:1) |

| Solvent Polarity | Transition state stabilization | Variable |

| Temperature | Kinetic vs thermodynamic control | Significant |

| Catalyst Design | Enantioselective induction | High (>90% ee) |

Research findings demonstrate that the successful control of diastereoselectivity in transformations of 2,2-dibromo-1,3-diphenylpropane-1,3-dione requires optimization of multiple parameters, including reaction temperature, solvent choice, catalyst loading, and reagent stoichiometry. The development of predictive models for stereochemical outcomes represents an active area of research, with computational studies providing valuable insights into the factors governing selectivity [15] [18] [22].